molecular formula C29H24INO B14210171 Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- CAS No. 834895-42-0

Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-

Cat. No.: B14210171
CAS No.: 834895-42-0
M. Wt: 529.4 g/mol
InChI Key: VIPWNFUFMRYNHO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring, an iodine atom, and a naphthopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, reduction could produce a hydrocarbon, and substitution could result in a new compound with a different functional group in place of the iodine atom .

Scientific Research Applications

Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

834895-42-0

Molecular Formula

C29H24INO

Molecular Weight

529.4 g/mol

IUPAC Name

1-[2-iodo-4-(3-phenylbenzo[f]chromen-3-yl)phenyl]pyrrolidine

InChI

InChI=1S/C29H24INO/c30-26-20-23(13-14-27(26)31-18-6-7-19-31)29(22-9-2-1-3-10-22)17-16-25-24-11-5-4-8-21(24)12-15-28(25)32-29/h1-5,8-17,20H,6-7,18-19H2

InChI Key

VIPWNFUFMRYNHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3(C=CC4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6)I

Origin of Product

United States

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